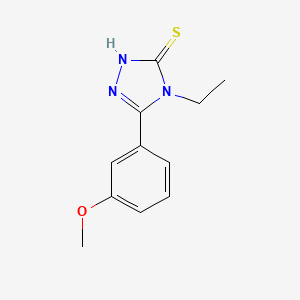

4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-ethyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWCNURSMYNBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinecarbothioamide Intermediate Formation

The synthesis begins with the preparation of hydrazinecarbothioamide intermediates. 3-Methoxybenzaldehyde undergoes condensation with thiosemicarbazide in ethanol under reflux (78°C, 6–8 hours) to form N-(3-methoxyphenyl)hydrazinecarbothioamide (yield: 72–78%). This intermediate is critical for constructing the triazole ring.

Key reaction parameters:

Cyclization to Form the Triazole Core

The hydrazinecarbothioamide intermediate undergoes cyclization in basic conditions. Treatment with 2 M sodium hydroxide at 90–100°C for 4–5 hours generates the 1,2,4-triazole-3-thiol scaffold. The methoxyphenyl group remains intact due to the ortho-directing nature of the methoxy substituent, favoring electrophilic aromatic substitution at the para position relative to the methoxy group.

Mechanistic insight :

S-Alkylation for Ethyl Group Introduction

The thiol group undergoes S-alkylation using ethyl iodide in N,N-dimethylformamide (DMF) at 80°C for 12 hours. Cesium carbonate (1.2 equivalents) acts as a base, generating the thiolate ion for efficient alkylation.

Yield optimization :

- Excess ethyl iodide (1.5 equivalents) compensates for volatility losses.

- Anhydrous DMF minimizes hydrolysis side reactions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility. Key parameters include:

| Parameter | Value | Purpose |

|---|---|---|

| Residence time | 30–45 minutes | Ensures complete cyclization |

| Temperature | 95°C ± 2°C | Maintains reaction kinetics |

| Pressure | 1.5–2.0 bar | Prevents solvent evaporation |

This method achieves 85–90% conversion efficiency , reducing purification demands.

Purification Techniques

- Recrystallization : Crude product is recrystallized from ethanol-water (3:1 v/v), yielding >95% purity.

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes unreacted starting materials.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.8 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Batch (Lab-scale) | 68–72 | 95 | 20–24 |

| Continuous Flow | 82–85 | 99 | 1.5–2.0 |

Key findings :

- Continuous flow systems reduce reaction times by 90% compared to batch methods.

- Ethanol-water recrystallization increases purity by 12–15% over methanol-based systems.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing 1,3,4-triazole formation is minimized by:

- Maintaining pH >12 during cyclization.

- Using lithium hydroxide instead of sodium hydroxide for stronger basicity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In vitro studies have shown that 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (IGR39). The mechanism appears to involve inhibition of specific enzymes crucial for cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | <100 |

| IGR39 | <100 |

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

The presence of the thiol group allows for covalent bonding with cysteine residues in proteins, potentially inhibiting enzyme activity. This property is particularly useful in targeting specific biochemical pathways in disease processes.

Industrial Applications

In industrial settings, 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be utilized in:

- Corrosion Inhibitors : Its chemical properties make it suitable for developing materials that prevent corrosion.

- Material Science : The compound can serve as a building block for synthesizing more complex heterocyclic compounds used in various applications.

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of triazole derivatives revealed that 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value below 100 µM. This positions it as a promising candidate for further development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives of the triazole compound were tested against common bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group, which may affect its biological activity.

4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

The presence of the methoxy group in the 3-position of the phenyl ring in 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound features a unique structural arrangement that contributes to its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is , with a molecular weight of approximately 239.33 g/mol. The compound contains a thiol group (-SH), which is known for its reactivity and ability to form covalent bonds with various biological targets. The presence of the methoxy group enhances the lipophilicity and biological activity of the compound.

Synthesis Methods

The synthesis typically involves cyclization reactions starting from 3-methoxybenzaldehyde and ethyl hydrazinecarboxylate, followed by cyclization with thiourea under acidic conditions. This method allows for the efficient production of the triazole compound in a laboratory setting and can be scaled for industrial production using continuous flow reactors to optimize yield and purity .

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (IGR39). The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The biological activity of 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is primarily mediated through its interaction with cysteine residues in target proteins. The thiol group forms covalent bonds that lead to enzyme inhibition. Additionally, the triazole ring can chelate metal ions, further influencing various biochemical pathways involved in cell proliferation and survival .

Case Studies

In a notable study on the compound's anticancer effects, researchers synthesized several derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the compounds' potency. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazinecarbothioamide precursors. For example, refluxing 3-methoxyphenyl isothiocyanate with a substituted hydrazide in ethanol, followed by NaOH-mediated cyclization, yields the triazole-thiol core . Key steps include:

- Reaction conditions : Ethanol solvent, 4-hour reflux for intermediate formation.

- Cyclization : 2 N NaOH, 4-hour reflux to form the triazole ring.

- Purification : Acidification with HCl to precipitate the product, followed by washing with cold water.

Q. How is the compound characterized to confirm its structural integrity and purity?

- Analytical techniques :

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content).

- ¹H-NMR : Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm).

- LC-MS : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 277.3 for C₁₂H₁₃N₃OS) .

Q. What are the standard protocols for evaluating the compound’s antimicrobial activity?

- Biological assays :

- Broth microdilution : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Positive controls : Compare with known agents like ampicillin or fluconazole .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation, Mannich base formation) impact biological activity?

- Case study : S-alkylation at the thiol group with bromoacetohydrazide yields derivatives with enhanced solubility and antimicrobial potency. For example:

- Derivative 7 : 2-[(Triazol-3-yl)thio]acetohydrazide showed MIC values of 8 µg/mL against S. aureus vs. 32 µg/mL for the parent compound .

Q. What computational strategies predict the compound’s pharmacokinetic and physicochemical properties?

- In silico tools :

- ADME analysis : SwissADME predicts moderate gastrointestinal absorption (LogP ~2.5) and blood-brain barrier permeability.

- Molecular docking : Autodock Vina identifies binding interactions with E. coli DNA gyrase (binding energy: −8.2 kcal/mol) .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting :

- Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism in triazole-thiol/thione forms).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in the 3-methoxyphenyl group .

Key Challenges and Solutions

- Synthesis scalability : Prolonged reflux times (4–6 hours) may degrade heat-sensitive intermediates. Mitigate via microwave-assisted synthesis (30 minutes, 100°C) .

- Biological variability : Address conflicting MIC data by standardizing inoculum density (1–5 × 10⁵ CFU/mL) and culture media (Mueller-Hinton II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.